molecular formula C23H20N2O4 B2866771 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenoxy)acetamide CAS No. 922083-78-1

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenoxy)acetamide

Cat. No.: B2866771
CAS No.: 922083-78-1
M. Wt: 388.423
InChI Key: VUZBCSKDROEJIE-UHFFFAOYSA-N
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Description

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C23H20N2O4 and its molecular weight is 388.423. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry

  • Heteroaromatic Annulation Studies: The compound has been used as a synthon for regiospecific annulation with various heterocycles, demonstrating its utility in heterocyclic chemistry (Kumar, Ila, & Junjappa, 2007).

Oxidation Reactions

  • Oxidation by Peracetic Acid: Research shows its interaction with hydrogen peroxide in glacial acetic acid, transforming into various substituted benzoxazoles and related compounds (Brewster et al., 1976).

Pharmacological Research

  • Pharmacology of Dibenzo Oxazepines: Studies on the pharmacology of dibenzo oxazepines provide insights into their affinity and effects on histamine receptors and other aminergic GPCRs (Naporra et al., 2016).

Antiallergic Activity

  • Antiallergic Properties: Research into dibenzoxepin derivatives, structurally related to the compound, has shown antiallergic effects, pointing to its potential therapeutic applications (Ohshima et al., 1992).

Synthetic Chemistry

  • Synthetic Utilization: The compound serves as a precursor for synthesizing other heterocycles, showcasing its relevance in synthetic chemistry applications (Künzle & Schmutz, 1969).

Metabolism Studies

  • Metabolism in vitro: The metabolism of dibenz[b,f]-1,4-oxazepine, a related compound, has been studied in vitro, shedding light on its metabolic pathways and possible human implications (Furnival et al., 1983).

Dopamine Receptor Research

  • Dopamine D-1 Receptor Ligands: The compound and its derivatives have been investigated as potent dopamine D-1 receptor antagonists, suggesting its potential application in neurological research (Halldin et al., 1993).

Catalysis and Enantioselectivity

  • Asymmetric Alkynylation: Its use in asymmetric alkynylation reactions, particularly in the synthesis of chiral derivatives, highlights its importance in catalysis and stereochemistry (Ren, Wang, & Liu, 2014).

Properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-14-4-3-5-17(10-14)28-13-22(26)24-16-7-9-20-18(12-16)23(27)25-19-11-15(2)6-8-21(19)29-20/h3-12H,13H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZBCSKDROEJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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